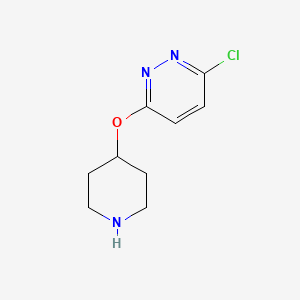

3-Chloro-6-(4-piperidyloxy)pyridazine

Beschreibung

BenchChem offers high-quality 3-Chloro-6-(4-piperidyloxy)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(4-piperidyloxy)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-chloro-6-piperidin-4-yloxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-1-2-9(13-12-8)14-7-3-5-11-6-4-7/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJIMSRPPBRERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterocyclic Intermediate

An In-depth Technical Guide to 3-Chloro-6-(4-piperidyloxy)pyridazine (CAS: 1185536-63-3): A Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and optimizing pharmacokinetic profiles. Among the vast arsenal of heterocyclic compounds, pyridazine derivatives have emerged as "privileged scaffolds" due to their unique physicochemical properties that are highly advantageous for drug design.[1][2] This guide focuses on a specific, high-value building block: 3-Chloro-6-(4-piperidyloxy)pyridazine , registered under CAS number 1185536-63-3.

This compound is a bifunctional intermediate, featuring a reactive chloro-substituent on the electron-deficient pyridazine ring and a piperidyloxy moiety that provides a vector for further structural diversification. Its utility lies in its capacity to serve as a cornerstone for the synthesis of more complex molecules targeting a wide array of biological pathways. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, characterization, applications, and safe handling.

| Property | Data | Source(s) |

| IUPAC Name | 3-Chloro-6-(piperidin-4-yloxy)pyridazine | [3] |

| CAS Number | 1185536-63-3 | [4][5] |

| Molecular Formula | C₉H₁₂ClN₃O | [3][4] |

| Molecular Weight | 213.66 g/mol | [4] |

| Appearance | White to off-white solid (typical) | Inferred |

| Primary Application | Synthetic intermediate in pharmaceutical R&D | [4][6] |

PART 1: Synthesis and Mechanistic Rationale

The construction of the 3-Chloro-6-(4-piperidyloxy)pyridazine molecule is most efficiently achieved via the Williamson ether synthesis , a robust and widely utilized method for forming ether linkages.[7][8] This reaction is valued for its broad scope and reliability in both laboratory and industrial settings.[7] The strategic choice of this pathway involves the nucleophilic substitution of a chlorine atom on a pyridazine ring by an alcohol.

The Underlying Chemistry: An SN2 Pathway

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[7][8][9][10] The core principle involves the attack of a nucleophile (an alkoxide ion) on an electrophilic carbon atom bearing a good leaving group (a halide).[7][9]

The key steps are:

-

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of 4-hydroxypiperidine. This generates a potent nucleophile, the piperidin-4-olate anion.[11]

-

Nucleophilic Attack: The newly formed alkoxide attacks one of the electrophilic carbon atoms of 3,6-dichloropyridazine. The carbon atom bonded to chlorine is susceptible to attack due to the electron-withdrawing nature of both the chlorine atom and the adjacent nitrogen atoms in the pyridazine ring.

-

Displacement: The attack occurs in a concerted fashion, displacing a chloride ion as the leaving group and forming the final ether product.

The choice of 3,6-dichloropyridazine as the starting material is strategic. The two chlorine atoms provide reactivity, but the reaction can be controlled to favor monosubstitution, leaving the second chlorine atom at the 3-position available for subsequent synthetic modifications.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final product.

Experimental Protocol

This protocol is a representative procedure based on established chemical principles. Researchers should adapt it based on laboratory conditions and scale, always adhering to rigorous safety standards.

-

Inert Atmosphere Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

-

Solvent and Base: Add a suitable aprotic polar solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), to the flask. Cool the flask in an ice bath (0 °C).

-

Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the solvent.

-

Nucleophile Addition: Dissolve 4-hydroxypiperidine (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the NaH suspension. Stir the mixture at 0-10 °C for 30-60 minutes to allow for complete formation of the alkoxide.

-

Electrophile Addition: Add a solution of 3,6-dichloropyridazine (1.05 equivalents) in the reaction solvent to the mixture dropwise, maintaining the temperature below 20 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding ice-cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product using column chromatography on silica gel to yield pure 3-Chloro-6-(4-piperidyloxy)pyridazine.

PART 2: The Role of the Pyridazine Scaffold in Drug Discovery

The pyridazine ring is a bioisostere of the phenyl ring but offers distinct advantages.[1] Its unique electronic properties, including a high dipole moment and dual hydrogen-bond accepting capacity, are crucial for molecular recognition and binding to biological targets.[1]

Key Advantages of the Pyridazine Moiety:

-

Enhanced Polarity & Solubility: The nitrogen atoms increase polarity, which can improve aqueous solubility and modify pharmacokinetic properties.

-

Hydrogen Bonding: The two adjacent nitrogen atoms can act as robust hydrogen bond acceptors, forming critical interactions with protein active sites.[1]

-

Metabolic Stability: The pyridazine core can confer greater resistance to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to a simple phenyl ring.[1]

-

Reduced hERG Liability: Incorporating a pyridazine ring has been shown in some cases to reduce a molecule's interaction with the cardiac hERG potassium channel, a common cause of cardiotoxicity in drug development.[1]

This scaffold is present in several marketed drugs, demonstrating its clinical relevance. For instance, it forms the core of agents targeting kinases, G-protein coupled receptors, and enzymes involved in inflammation and cancer.[2][12][13]

Conceptual Target Interaction

The diagram below conceptualizes how a drug molecule containing the 3-Chloro-6-(4-piperidyloxy)pyridazine scaffold might interact with a hypothetical protein kinase active site.

PART 3: Analytical Characterization and Quality Control

Rigorous analytical chemistry is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Core Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure elucidation.[14][15][16] Both ¹H NMR and ¹³C NMR are required.

-

¹H NMR: Will show distinct signals for the protons on the pyridazine ring and the piperidine ring. The chemical shifts and coupling patterns confirm the connectivity.

-

¹³C NMR: Will show the expected number of carbon signals, confirming the molecular backbone.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that support the proposed structure. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) will be a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A single, sharp peak indicates a high degree of purity.

Expected Analytical Data

| Technique | Expected Results for 3-Chloro-6-(4-piperidyloxy)pyridazine |

| ¹H NMR | - Two doublets in the aromatic region (δ 7.0-8.0 ppm) for the pyridazine protons. - A multiplet for the -CH-O- proton on the piperidine ring (δ 4.5-5.5 ppm). - Multiple signals in the aliphatic region (δ 1.5-3.5 ppm) for the remaining piperidine CH₂ protons. - A broad singlet for the piperidine N-H proton. |

| ¹³C NMR | - Four signals in the aromatic/heteroaromatic region for the pyridazine carbons. - One signal for the C-O carbon of the piperidine ring. - Two or three signals for the remaining piperidine carbons. |

| Mass Spec (ESI+) | - [M+H]⁺ peak at m/z ≈ 214.07. - Characteristic isotopic pattern with a peak at m/z ≈ 216.07 (approx. 1/3 intensity) due to the ³⁷Cl isotope. |

| HPLC | - Purity >97% (typical for R&D grade material).[4] |

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 3-Chloro-6-(4-piperidyloxy)pyridazine and its precursors. Information should be drawn from the relevant Safety Data Sheets (SDS).[17][18][19]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[18]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).[18]

-

Body Protection: Wear a standard laboratory coat.

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18][20]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[17][21] Avoid the formation of dust and aerosols.[17][18] Wash hands thoroughly after handling.[21]

-

Storage: Store in a cool, dry, and well-ventilated place.[17] Keep the container tightly sealed and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[18][20]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water.[21]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[18][20]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[18]

Conclusion

3-Chloro-6-(4-piperidyloxy)pyridazine is more than just a chemical compound; it is a versatile and strategically designed tool for the modern medicinal chemist. Its synthesis is grounded in reliable, well-understood organic reactions. The pyridazine core imparts favorable physicochemical properties for drug development, while its bifunctional nature—a reactive chlorine for substitution and a piperidine ring for further elaboration—provides a robust platform for generating diverse chemical libraries. Understanding the synthesis, characterization, and safe handling of this intermediate is crucial for any research program aiming to leverage the power of the pyridazine scaffold in the pursuit of novel therapeutics.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Khan Academy. Williamson ether synthesis (video). [Link]

-

Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]

-

PubMed. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. [Link]

-

PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]

- Google Patents. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.

-

Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

-

SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

-

HANGZHOU TIANYE CHEMICALS CO., LTD. 3-Chloro-6-(4-piperidyloxy)pyridazine. [Link]

-

Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterisation of heterocyclic structures. Current Organic Chemistry, 11(5), 397-453. [Link]

-

P&S Chemicals. Product information, 3-Chloro-6-(4-piperidyloxy)pyridazine. [Link]

-

Aaron Chemicals. Safety Data Sheet - 3-Chloro-6-(4-piperidyloxy)pyridazine. [Link]

-

lookchem. Cas 1185536-63-3,3-Chloro-6-(4-piperidyloxy)pyridazine. [Link]

-

Semantic Scholar. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Arslan, H., et al. (2010). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(1), o35. [Link]

-

ResearchGate. NMR Structural Characterization of Oxygen Heterocyclic Compounds. [Link]

-

MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

-

PubChem. 3-Chloropyridazine. [Link]

-

Organic Syntheses. Procedure for synthesis involving a chloropyridine. [Link]

-

Chemical-Suppliers.com. 3-Chloro-6-(4-piperidinyloxy)pyridazine hydrochloride | CAS 1185307-15-6. [Link]

-

JACS Au. Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

-

NIH. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]

-

ChemBK. 3-CHLORO-6-(1-PIPERIDINYL)PYRIDAZINE. [Link]

- Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

-

Fisher Scientific. SAFETY DATA SHEET - Pyridazine. [Link]

-

Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

-

NIH. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. 3-Chloro-6-(4-piperidyloxy)pyridazine, CasNo.1185536-63-3 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 5. 3-Chloro-6-(4-piperidyloxy)pyridazine | 1185536-63-3 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 11. Khan Academy [khanacademy.org]

- 12. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Page loading... [guidechem.com]

- 18. echemi.com [echemi.com]

- 19. fishersci.fr [fishersci.fr]

- 20. fishersci.com [fishersci.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Synthesis of 3-Chloro-6-(4-piperidyloxy)pyridazine: A Mechanistic and Practical Whitepaper

An In-Depth Technical Guide for Chemical Researchers

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-6-(4-piperidyloxy)pyridazine, a key heterocyclic intermediate in contemporary drug discovery programs. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the causality behind critical process parameters, and delivers a field-proven, self-validating protocol for its preparation. The core of this synthesis lies in a regioselective nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the functionalization of electron-deficient heteroaromatic systems. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a robust and well-understood methodology for accessing this valuable molecular scaffold.

Section 1: Theoretical Framework and Mechanistic Insights

The successful synthesis of 3-Chloro-6-(4-piperidyloxy)pyridazine hinges on a foundational reaction in organic chemistry: Nucleophilic Aromatic Substitution (SNAr). Unlike electron-rich aromatic rings (like benzene) that favor electrophilic substitution, the pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic is the key to its reactivity with nucleophiles.

The SNAr Mechanism: Activating the Pyridazine Core

The pyridazine ring's electron-poor nature is further amplified by the presence of two chloro-substituents, which are strong electron-withdrawing groups. This electronic arrangement significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring, making it susceptible to attack by nucleophiles.[1] The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile—in this case, the alkoxide generated from 4-hydroxypiperidine—attacks one of the carbon atoms bearing a chlorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the aromatic system and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.[1]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a chloride ion, a good leaving group, to yield the final substituted product.

The overall transformation is the net replacement of a chlorine atom with the 4-piperidyloxy group. Due to the symmetry of the starting material, 3,6-dichloropyridazine, the initial substitution can occur at either the C3 or C6 position.

Diagram of the SNAr Reaction Mechanism

Caption: The addition-elimination mechanism for SNAr.

Section 2: Synthesis of Key Precursor: 3,6-Dichloropyridazine

The quality and availability of the starting material are paramount. 3,6-Dichloropyridazine (CAS 141-30-0) is the cornerstone of this synthesis and can be reliably prepared from commercially available precursors.[3] The most common and robust method involves the chlorination of pyridazine-3,6-diol (the tautomer of maleic hydrazide) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4][5]

Precursor Synthesis Protocol

WARNING: This procedure involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Rationale |

| Pyridazine-3,6-diol | 112.09 | 50.0 g | 0.446 | Starting material |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 210 mL (345 g) | 2.25 | Chlorinating agent and solvent |

| Dichloromethane (DCM) | 84.93 | 500 mL | - | For work-up extraction |

| Saturated NaHCO₃ (aq) | - | ~1 L | - | To neutralize excess acid |

| Anhydrous MgSO₄ | 120.37 | 20 g | - | Drying agent |

Procedure:

-

Setup: Equip a 1-L round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the apparatus is dry and set up in a fume hood.

-

Reaction: Charge the flask with pyridazine-3,6-diol (50.0 g). Carefully add phosphorus oxychloride (210 mL) at room temperature.

-

Heating: Heat the reaction mixture to 80-90 °C with stirring. The reaction is typically complete within 4-6 hours, which can be monitored by Thin Layer Chromatography (TLC).

-

Removal of Excess POCl₃: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step is critical and should be done with caution.

-

Quenching: Very slowly and carefully, pour the cooled, viscous residue onto crushed ice (~500 g) in a large beaker with vigorous stirring. This is a highly exothermic process.

-

Neutralization & Extraction: Once the quench is complete and the mixture has cooled, slowly add saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous mixture with dichloromethane (3 x 150 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield 3,6-dichloropyridazine as a solid. The product can be further purified by recrystallization from ethanol or hexane.[4]

Section 3: Core Synthesis of 3-Chloro-6-(4-piperidyloxy)pyridazine

This stage involves the regioselective monosubstitution of 3,6-dichloropyridazine with 4-hydroxypiperidine. The key to success is the controlled deprotonation of the 4-hydroxypiperidine to form the potent nucleophilic alkoxide, which then attacks the pyridazine ring. Using a strong base like sodium hydride (NaH) ensures complete and rapid formation of the nucleophile.

Core Synthesis Protocol

WARNING: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equiv. | Rationale |

| 4-Hydroxypiperidine | 101.15 | 7.5 g | 0.074 | 1.1 | Nucleophile |

| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 3.0 g | 0.075 | 1.12 | Base for deprotonation |

| 3,6-Dichloropyridazine | 148.98 | 10.0 g | 0.067 | 1.0 | Electrophile |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 150 mL | - | - | Polar aprotic solvent |

| Ethyl Acetate | 88.11 | 300 mL | - | - | Extraction solvent |

| Brine | - | 100 mL | - | - | Aqueous wash |

Procedure:

-

Inert Atmosphere: Set up a dry three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Nucleophile Formation: Suspend sodium hydride (3.0 g) in anhydrous DMF (50 mL). To this suspension, add a solution of 4-hydroxypiperidine (7.5 g) in anhydrous DMF (50 mL) dropwise at 0-5 °C. The addition should be slow to control the evolution of hydrogen gas.

-

Activation: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium salt.

-

SNAr Reaction: Cool the mixture again to 0-5 °C. Add a solution of 3,6-dichloropyridazine (10.0 g) in anhydrous DMF (50 mL) dropwise.

-

Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC (disappearance of the starting material).

-

Work-up: Carefully quench the reaction by slowly adding water (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-Chloro-6-(4-piperidyloxy)pyridazine.

Diagram of the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Section 4: Characterization and Quality Control

Validation of the final product's identity and purity is essential. Standard analytical techniques should be employed.

| Analysis Technique | Expected Results for C₉H₁₂ClN₃O (MW: 213.66) |

| ¹H NMR | Signals corresponding to the pyridazine ring protons (two doublets), piperidine ring protons (multiplets for CH₂ and CH groups), and a broad singlet for the piperidine N-H. |

| ¹³C NMR | Signals for the distinct carbon atoms of the pyridazine and piperidine rings. |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z 214.66, with a characteristic isotopic pattern for one chlorine atom. |

| Melting Point | A sharp, defined melting point is indicative of high purity. |

Note: Specific chemical shifts in NMR will depend on the deuterated solvent used. The data presented for similar structures can serve as a reference. For instance, in related compounds, pyridazine protons appear in the δ 7.0-7.5 ppm range, and piperazine/piperidine protons appear in the δ 3.0-4.0 ppm range.[6][7]

Section 5: Safety and Handling

-

3,6-Dichloropyridazine: Toxic if swallowed. Handle with gloves and safety glasses.[3]

-

Sodium Hydride (NaH): Highly flammable and water-reactive. Must be handled under an inert atmosphere. Work away from water sources.

-

Phosphorus Oxychloride (POCl₃): Acutely toxic and corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Always handle in a chemical fume hood with appropriate PPE.

-

Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

The synthesis of 3-Chloro-6-(4-piperidyloxy)pyridazine is a robust and reproducible process grounded in the principles of nucleophilic aromatic substitution. By carefully controlling the reaction conditions, particularly the formation of the alkoxide nucleophile, high yields of the desired monosubstituted product can be achieved. This guide provides a comprehensive framework, from mechanistic understanding to a validated experimental protocol, enabling researchers to confidently produce this important chemical intermediate for applications in pharmaceutical and materials science.

References

-

Dundar, Y., et al. (2007). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, E63(12), o4565. Available at: [Link]

-

Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Crystallographic Communications, E66(3), o532. Available at: [Link]

-

OpenStax (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. Available at: [Link]

-

Wikipedia (2024). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

- Google Patents (2015). Method for synthetizing 3,6-dichloropyridazine. CN104447569A.

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 3,6-Dichloropyridazine | 141-30-0 | FD10668 | Biosynth [biosynth.com]

- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 6. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Characteristics of Pyridazine Derivatives in Drug Discovery

Executive Summary

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. Once considered a rare scaffold in nature, it has emerged as a privileged structure in modern medicinal chemistry.[1][2] Its unique electronic and structural properties offer drug designers a powerful tool to overcome common challenges in candidate optimization, such as poor solubility, metabolic instability, and off-target effects.[3] This guide provides an in-depth analysis of the core physicochemical characteristics of pyridazine derivatives, explaining the causal relationships between these properties and their impact on a molecule's pharmacokinetic and pharmacodynamic profile. We will explore the weak basicity, high dipole moment, robust hydrogen-bonding capacity, and metabolic resilience that define this scaffold.[4][5] Furthermore, this document furnishes detailed, field-proven protocols for the experimental determination of these critical parameters, equipping researchers and drug development professionals with the knowledge to strategically deploy the pyridazine motif in the design of next-generation therapeutics.

Chapter 1: The Pyridazine Scaffold: A Strategic Asset in Medicinal Chemistry

Introduction to the Pyridazine Core: Structure and Electronics

The pyridazine ring is a 1,2-diazine. The contiguous placement of two electronegative nitrogen atoms profoundly influences the ring's electronic distribution, creating a system with distinct properties compared to its isomer, pyrimidine (1,3-diazine), and its mono-aza counterpart, pyridine. This arrangement results in a significant dipole moment and a unique capacity for molecular interactions, which are central to its utility in drug design.[4][5] The inherent polarity and low cytochrome P450 (CYP) inhibitory effects add significant value in drug discovery and development.[4]

The "Privileged" Status: From Rare Scaffold to Marketed Drugs

Historically uncommon in commercial drugs, the pyridazine scaffold is now present in several FDA-approved medicines, including the antidepressant Minaprine, the GnRH receptor antagonist Relugolix, and the allosteric TYK2 inhibitor Deucravacitinib.[5][6][7] Its increasing prevalence in clinical trial compounds underscores its recognition as a "privileged scaffold"—a molecular framework that is able to provide ligands for more than one biological target.[6][8] This status is a direct consequence of the favorable physicochemical properties it imparts, allowing for the fine-tuning of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]

Pyridazine as a Bioisostere: A Strategic Replacement

In drug design, bioisosterism—the substitution of one group for another with similar physical or chemical properties—is a cornerstone of lead optimization. The pyridazine ring is frequently employed as a bioisostere for phenyl, pyridine, and other heterocyclic rings. The primary motivations for this substitution are to:

-

Enhance Aqueous Solubility: The polarity of the pyridazine ring can significantly improve the solubility of highly lipophilic compounds.[4]

-

Improve Metabolic Stability: The electron-deficient nature of the pyridazine ring makes it less susceptible to oxidative metabolism by CYP enzymes compared to electron-rich phenyl rings.[4][9]

-

Modulate Lipophilicity: Replacing a phenyl ring with a pyridazine can reduce lipophilicity (LogP) by as much as two log units, helping to align compounds with criteria for oral bioavailability, such as Lipinski's Rule of 5.[9][10]

-

Introduce Specific Interactions: The dual hydrogen-bond accepting nitrogen atoms can form key interactions with biological targets that are not possible with a phenyl ring.[4]

Caption: Strategic replacement of a phenyl ring with a pyridazine core.

Chapter 2: Core Physicochemical Properties and Their Impact on Drug Development

The utility of the pyridazine scaffold is rooted in a set of distinct physicochemical properties. Understanding these is critical to leveraging them effectively.

Acidity/Basicity (pKa)

-

The "Why": A compound's pKa dictates its ionization state at physiological pH (typically ~7.4). The ratio of ionized to un-ionized species is a primary determinant of aqueous solubility (ionized form is more soluble) and membrane permeability (un-ionized form is more permeable). It also governs the potential for ionic bonding with acidic residues in a target protein.

-

The "What": The parent pyridazine ring is a weak base, with a pKa of approximately 2.3.[4][11] This is significantly lower than pyridine (pKa ≈ 5.2), meaning pyridazine is largely un-ionized at physiological pH.[4] This weak basicity is advantageous as it prevents the compound from being trapped in acidic organelles (lysosomal trapping) and reduces the likelihood of off-target interactions with aminergic GPCRs. However, the basicity can be substantially increased by the introduction of electron-donating substituents, such as an amino group. For example, the drug Minaprine, a 3-aminopyridazine derivative, is basic enough to be formulated as a crystalline, water-soluble dihydrochloride salt.[4]

Table 1: Comparative pKa and Lipophilicity of Parent Azines

| Heterocycle | pKa | cLogP | Dipole Moment (D) |

|---|---|---|---|

| Pyridine | 5.2 | 0.84 | 2.22 |

| Pyridazine | 2.3 | 0.26 | 4.22 |

| Pyrimidine | 1.3 | -0.73 | 2.33 |

| Pyrazine | 0.6 | -0.002 | 0.00 |

Data sourced from Meanwell, 2023.[4][6]

Caption: Influence of pH on the ionization state of a pyridazine derivative.

Lipophilicity (LogP/LogD)

-

The "Why": Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (LogP for the neutral species) or distribution coefficient (LogD at a specific pH). It is a critical parameter in ADME, influencing solubility, absorption, membrane permeability, plasma protein binding, and volume of distribution.[10][12] Excessively high lipophilicity often correlates with poor solubility, high metabolic clearance, and promiscuous binding, leading to toxicity.

-

The "What": The pyridazine ring's high dipole moment and hydrogen bonding capacity make it significantly more polar than a corresponding phenyl ring.[4] Consequently, replacing a phenyl group with a pyridazine is a reliable strategy to decrease lipophilicity and improve the overall physicochemical profile.[9] For instance, in a study analyzing phenyl ring replacements, a C-3-substituted pyridazine reduced the LogD at pH 7.4 by 2.17 units relative to benzene, which led to enhanced aqueous solubility.[4]

Aqueous Solubility

-

The "Why": Poor aqueous solubility is a leading cause of compound attrition during drug development. A drug must be in solution to be absorbed and to interact with its target. Improving solubility is therefore a primary goal of lead optimization.

-

The "What": The introduction of a pyridazine scaffold is an effective strategy for boosting a drug's aqueous solubility. This is a direct result of its inherent polarity and its ability to act as a hydrogen bond acceptor, facilitating favorable interactions with water molecules.[13] In one example, replacing a pyridine ring in a series of cannabinoid receptor agonists with a pyridazine ring led to a 12-fold increase in aqueous solubility.

Hydrogen Bonding Capacity

-

The "Why": Hydrogen bonds are fundamental to molecular recognition in biological systems. The ability of a drug molecule to act as a hydrogen bond donor or acceptor is often essential for high-affinity binding to its protein target.

-

The "What": A key feature of the pyridazine ring is its dual hydrogen-bonding capacity, where the two adjacent nitrogen atoms can act as robust hydrogen bond acceptors.[4][5] The hydrogen-bond acceptor potential (pKBHX) of pyridazine is comparable to that of pyridine.[4] A significant advantage is that because of pyridazine's low basicity, these hydrogen-bonding interactions are preserved at lower pH values where more basic heterocycles like pyridine would be protonated, thereby losing their H-bond acceptor capability.[4]

Metabolic Stability

-

The "Why": Metabolic stability determines a drug's in vivo half-life and is a critical factor for achieving a suitable dosing regimen. Rapid metabolism by enzymes, primarily the cytochrome P450 (CYP) family, can lead to low bioavailability and the formation of potentially toxic metabolites.

-

The "What": The electron-deficient nature of the pyridazine ring generally confers resistance to oxidative metabolism by CYP enzymes.[4] This makes it an excellent bioisosteric replacement for electron-rich aromatic rings (like phenyl) which are common sites of metabolic attack. Studies have classified pyridazine as a poor CYP450 inhibitor, which is a favorable property for avoiding drug-drug interactions.[4] While the pyridazine ring itself is stable, it's important to note that substituents on the ring can still be sites of metabolism.[14]

Caption: Impact of physicochemical properties on ADME and efficacy.

Chapter 3: Experimental Determination of Key Physicochemical Parameters

Accurate measurement of physicochemical properties is essential for building robust structure-activity relationships (SAR) and making informed decisions in drug development.

Protocol: Determination of Lipophilicity (LogD7.4) by RP-HPLC

-

Causality and Self-Validation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method for determining lipophilicity.[15] It is faster and requires less material than the traditional shake-flask method, making it ideal for screening campaigns. The method's validity is ensured by running a set of standards with known LogP values alongside the test compounds. The linear correlation between the logarithm of the retention factor (log k') and the known LogP values validates the experimental run.

-

Step-by-Step Methodology:

-

Preparation of Standards: Prepare 1 mg/mL stock solutions of 5-8 commercially available standard compounds with a range of known LogP values (e.g., from -1 to +5) in a suitable organic solvent (e.g., Methanol or Acetonitrile).

-

Preparation of Test Compounds: Prepare 1 mg/mL stock solutions of the pyridazine derivatives in the same solvent.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.4).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes is typical.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

-

Injection Volume: 5-10 µL.

-

-

Data Acquisition: Inject each standard and test compound. Record the retention time (tR) for each peak. Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

-

Calculation:

-

Calculate the retention factor (k') for each compound: k' = (tR - t0) / t0 .

-

Calculate the logarithm of the retention factor (log k').

-

-

Calibration and Determination:

-

Plot the known LogP values of the standards (y-axis) against their calculated log k' values (x-axis).

-

Perform a linear regression to obtain a calibration curve equation (y = mx + c) and the correlation coefficient (R²). An R² > 0.95 is considered a valid run.

-

Use the log k' value of each pyridazine derivative and the calibration curve equation to calculate its LogD7.4.

-

-

Caption: Workflow for LogD determination by RP-HPLC.

Protocol: Determination of Thermodynamic Aqueous Solubility by Shake-Flask Method

-

Causality and Self-Validation: The shake-flask method is the "gold standard" for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.[15] Its validity rests on ensuring that equilibrium has been reached and that the solid material is in its most stable crystalline form. The presence of excess solid compound at the end of the equilibration period is a key validation checkpoint.[16]

-

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid pyridazine derivative to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The amount should be sufficient to ensure solid remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve.

-

-

Calculation: The determined concentration is the thermodynamic solubility of the compound, typically reported in µg/mL or µM.

-

References

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link]

-

Li, J., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry, 273, 116524. [Link]

-

Boussonia, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113833. [Link]

-

Kim, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(10), 2531–2542. [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]

-

Geronikaki, A., et al. (2008). The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 46-56. [Link]

-

Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(20), 6843–6854. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Application Note. [Link]

-

Oh, Y., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(5), 2280-2297. [Link]

-

ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. [Link]

-

ResearchGate. (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. [Link]

-

Ismaili, L., et al. (2006). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 14(12), 4224-4236. [Link]

-

ResearchGate. (n.d.). Triazolo pyridazine derivative SGX-523. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(46), 42426–42443. [Link]

-

Oh, Y., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(5), 2280-2297. [Link]

-

Siener, T., et al. (2001). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry, 9(7), 1739-1748. [Link]

-

Truong, T. T., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 13(5), 601-606. [Link]

-

Tucaliuc, R. A., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. International Journal of Molecular Sciences, 24(15), 12304. [Link]

-

ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. [Link]

-

ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. [Link]

-

Gibert, A., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Bioorganic & Medicinal Chemistry Letters, 27(13), 2914-2918. [Link]

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed. [Link]

-

ResearchGate. (n.d.). Calculated pKa values of pyridazine. [Link]

-

Jaballah, M. Y., Serya, R. T., & Abouzid, K. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug Research, 67(3), 138-148. [Link]

-

Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]

-

ChemAxon. (n.d.). LogP and logD calculations. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

-

Wikipedia. (n.d.). Pyridazine. [Link]

-

Solubility of Things. (n.d.). Pyridazine. [Link]

-

Asif, M. (2015). A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. Mini-Reviews in Medicinal Chemistry, 14(13), 1093-1103. [Link]

-

ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3. [Link]

-

Bąk-Sypień, I. I., et al. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. Molecules, 27(4), 1269. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Drug design, development and biological screening of pyridazine derivatives. [Link]

-

ResearchGate. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

-

Bąk-Sypień, I., et al. (2021). Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids Using RP TLC and Different Computational Methods. Molecules, 26(11), 3169. [Link]

-

University of Liverpool. (n.d.). Diazoles & diazines: properties, syntheses & reactivity. [Link]

-

Bąk-Sypień, I. I., et al. (2024). Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. International Journal of Molecular Sciences, 25(19), 10582. [Link]

-

Bąk-Sypień, I. I., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Molecules, 28(8), 3350. [Link]

-

Austin, J. (n.d.). Synthesis and General Reactivity of Selected Heterocycles Part 2. [Link]

-

ResearchGate. (n.d.). Pyridopyridazine derivatives as antiasthmatic agents. [Link]

-

Johnson, T. A. (2021). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15547-15603. [Link]

Sources

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazine - Wikipedia [en.wikipedia.org]

- 3. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery [pubmed.ncbi.nlm.nih.gov]

- 6. blumberginstitute.org [blumberginstitute.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. imperial.ac.uk [imperial.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. benchchem.com [benchchem.com]

The Architectural Versatility of the Pyridazine Scaffold: A Technical Guide to Its Biological Activities

Foreword: The Pyridazine Core as a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as central to the development of novel therapeutic agents. These "privileged structures" offer a unique combination of synthetic accessibility, favorable physicochemical properties, and the ability to interact with a wide array of biological targets. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has unequivocally earned its place within this esteemed class of scaffolds.[1][2] Its inherent chemical features, including hydrogen bonding capabilities and dipole moment, make it an ideal anchor for designing molecules that can precisely fit into the binding sites of various enzymes and receptors.

This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pyridazine derivatives. We will dissect the key mechanisms of action, present field-proven experimental protocols for their evaluation, and analyze structure-activity relationships (SAR) that drive potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the pyridazine core in their therapeutic programs.

Part 1: Anticancer Activity of Substituted Pyridazines

The proliferation of cancer cells is often driven by aberrant signaling pathways, many of which are regulated by a class of enzymes known as protein kinases. The inhibition of these kinases has become a cornerstone of modern targeted cancer therapy.[1] Pyridazine derivatives have emerged as a particularly fruitful source of potent and selective kinase inhibitors, demonstrating significant potential in oncology.[1]

Core Mechanism of Action: Kinase Inhibition

Many pyridazine-based anticancer agents function by competing with adenosine triphosphate (ATP) for the binding site of protein kinases. This competitive inhibition blocks the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that promote tumor growth, survival, and metastasis. The pyridazine scaffold is adept at forming critical hydrogen bonds within the kinase hinge region, a key interaction for potent inhibition.

Several key kinase families have been successfully targeted by pyridazine derivatives:

-

c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumorigenesis and metastatic progression. The triazolo-pyridazine derivative SGX-523 was identified as a selective and potent c-Met kinase inhibitor.[3]

-

JNK1 Pathway: The c-Jun N-terminal kinase (JNK) pathway can support cancer cell survival and proliferation. Novel 3,6-disubstituted pyridazine derivatives have been shown to exert their anticancer effects through the potential inhibition of JNK and its downstream targets, c-Jun and c-Fos, leading to tumor necrosis.[2]

-

Cyclin-Dependent Kinase 2 (CDK2): CDKs are crucial for cell cycle regulation, and their dysregulation is a hallmark of cancer. Certain 3,6-disubstituted pyridazines have been identified as potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis.[4]

-

Other Kinases: The versatility of the pyridazine scaffold has led to the development of inhibitors for a range of other cancer-relevant kinases, including PIM kinase, anaplastic lymphoma kinase (ALK), and breakpoint cluster region-Abelson kinase (BCR-ABL).[2][3] Clinically approved drugs like Ensartinib (an ALK inhibitor) and Ponatinib (a pan-BCR-ABL inhibitor) feature the pyridazine core, highlighting its therapeutic relevance.[2]

The following diagram illustrates the putative mechanism of a substituted pyridazine compound inhibiting the JNK signaling pathway, a key regulator of cell proliferation and survival.

Caption: Inhibition of the JNK pathway by a substituted pyridazine derivative.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridazine-based Inhibitor (2S-13) | MDA-MB-231 (Breast) | 7.73 | [5] |

| Pyridazine-based Inhibitor (2S-5) | MDA-MB-231 (Breast) | 6.21 | [5] |

| Pyridazine-based Inhibitor (2S-13) | 4T1 (Mouse Breast) | 8.21 | [5] |

| Pyridazine-based Inhibitor (2S-5) | 4T1 (Mouse Breast) | 7.04 | [5] |

| 3,6-disubstituted Pyridazine (11m) | T-47D (Breast) | 0.43 | [4] |

| 3,6-disubstituted Pyridazine (11m) | MDA-MB-231 (Breast) | 0.99 | [4] |

| Pyridazine Derivative (5b) | HCT-116 (Colon) | < Imatinib | [6] |

| Imidazo[1,2-a]pyrimidine (4d) | MCF-7 (Breast) | 39.0 | [7] |

| Imidazo[1,2-a]pyrimidine (4d) | MDA-MB-231 (Breast) | 35.1 | [7] |

| Phosphoryl-steroidal Pyridazine (34) | MCF-7 (Breast) | 5.9 | [8] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11] The protocol relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into purple formazan crystals.[10]

Active mitochondrial enzymes in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells. These crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in signal indicates a reduction in cell viability due to the cytotoxic effects of the test compound.

-

Cell Seeding:

-

Causality: The initial cell density is critical for ensuring logarithmic growth during the experiment and obtaining reproducible results.

-

Procedure: Harvest cells and perform a cell count using a hemocytometer. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete culture medium).[11] Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence and recovery.[11]

-

-

Compound Treatment:

-

Causality: A serial dilution allows for the determination of a dose-response curve and the calculation of the IC₅₀ value.

-

Procedure: Prepare a stock solution of the substituted pyridazine compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[13] Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the test compounds, typically <0.5%) and a positive control (a known cytotoxic agent).[9][11] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

-

-

MTT Incubation:

-

Causality: This step allows viable cells to metabolize the MTT reagent into formazan.

-

Procedure: Following the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11] Incubate the plate for 3-4 hours at 37°C in the dark. The incubation time is critical and may need optimization depending on the cell type and metabolic rate.

-

-

Formazan Solubilization:

-

Causality: The insoluble formazan crystals must be fully dissolved to allow for accurate absorbance reading.

-

Procedure: Carefully remove the culture medium from each well without disturbing the formazan crystals.[11] Add 100 µL of a solubilization solution, such as DMSO or acidified isopropanol, to each well to dissolve the crystals.[9][11] Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Causality: Spectrophotometric measurement quantifies the amount of formazan, which correlates with cell viability.

-

Procedure: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

-

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

(This guide will continue with sections on Antimicrobial, Anti-inflammatory, and Cardiovascular activities of substituted pyridazines.)

References

(This section will be consolidated at the end of the complete guide.)

Sources

- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of phosphoryl-substituted steroidal pyridazines (Pho-STPYRs) as potent estrogen receptor alpha inhibitors: targeted treatment of hormone-dependent breast cancer cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijprajournal.com [ijprajournal.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-Chloro-6-(4-piperidyloxy)pyridazine: Synthesis, Characterization, and Application in Medicinal Chemistry

Executive Summary: 3-Chloro-6-(4-piperidyloxy)pyridazine is a heterocyclic compound of significant interest in the field of drug discovery. Its unique molecular architecture, featuring a reactive chloropyridazine core coupled with a piperidyloxy moiety, establishes it as a versatile synthetic intermediate. The electron-deficient nature of the pyridazine ring renders the chlorine atom susceptible to nucleophilic displacement, allowing for the strategic introduction of diverse functional groups. This guide provides a comprehensive overview of the synthesis, detailed structural characterization, chemical reactivity, and applications of this compound, offering valuable insights for researchers and scientists in medicinal chemistry and pharmaceutical development.

Introduction to the Pyridazine Scaffold

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its inclusion in molecular design can enhance physicochemical properties, such as water solubility, which is often linked to improved oral bioavailability.[4] The nitrogen atoms can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets and potentially increasing drug efficacy and selectivity.[4][5] Numerous pyridazine-containing compounds have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][6]

3-Chloro-6-(4-piperidyloxy)pyridazine (CAS No. 1185536-63-3) is a key building block that leverages the inherent properties of the pyridazine core.[7] The molecule combines the reactive chloropyridazine unit with a saturated piperidine ring via an ether linkage, providing multiple points for synthetic diversification in the creation of complex, biologically active molecules.

Synthesis and Mechanism

The primary route for synthesizing 3-Chloro-6-(4-piperidyloxy)pyridazine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a highly reactive starting material, 3,6-dichloropyridazine, with 4-hydroxypiperidine.

Causality of Experimental Choices:

-

Starting Material: 3,6-Dichloropyridazine is an ideal precursor due to the high reactivity of its chlorine atoms, which are activated by the electron-withdrawing effect of the adjacent ring nitrogens.[8][9] This makes the C-Cl bonds susceptible to attack by nucleophiles.

-

Nucleophile: 4-Hydroxypiperidine provides the piperidyloxy moiety. The oxygen atom of the hydroxyl group acts as the nucleophile.

-

Base: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is essential to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming a more potent alkoxide nucleophile. This significantly increases the reaction rate.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used to dissolve the reactants and facilitate the formation of the charged intermediate (Meisenheimer complex) without interfering with the reaction.

Detailed Synthetic Protocol:

-

To a stirred solution of 4-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0 °C under an inert nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases, indicating complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of 3,6-dichloropyridazine (1.05 eq) in anhydrous DMF dropwise over 20 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-Chloro-6-(4-piperidyloxy)pyridazine as a solid.

Reaction Mechanism

The synthesis proceeds via a classic SNAr mechanism, which is a two-step addition-elimination process.

Caption: SNAr mechanism for the synthesis of the target compound.

Molecular Structure and Spectroscopic Characterization

Confirming the molecular structure of 3-Chloro-6-(4-piperidyloxy)pyridazine is achieved through a combination of spectroscopic techniques and physical property measurements.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₉H₁₂ClN₃O[7] |

| Molecular Weight | 213.66 g/mol [7] |

| CAS Number | 1185536-63-3[7] |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently available; varies with purity |

Spectroscopic Data Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that can be assigned to the protons on the pyridazine and piperidine rings.

-

Pyridazine Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.0 ppm). The proton adjacent to the chlorine atom will be downfield compared to the proton adjacent to the ether linkage due to the differing electronic effects.

-

Piperidine Protons: A complex set of multiplets will appear in the aliphatic region (typically δ 1.5-4.5 ppm). The proton on the carbon bearing the oxygen (CH-O) will be the most downfield of this set. The N-H proton will appear as a broad singlet, which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 9 unique carbon atoms.

-

Pyridazine Carbons: Four signals in the aromatic region, with the carbon attached to chlorine being significantly influenced.

-

Piperidine Carbons: Signals in the aliphatic region, including the characteristic signal for the C-O carbon.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 213.66. A characteristic isotopic pattern (M+2 peak) with an intensity of approximately one-third of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.

Analytical Workflow

A standardized workflow ensures the identity and purity of the synthesized compound.

Caption: Standard workflow for purification and structural validation.

Chemical Reactivity and Synthetic Utility

3-Chloro-6-(4-piperidyloxy)pyridazine is a bifunctional intermediate, offering two primary sites for further chemical modification, making it a valuable scaffold in combinatorial chemistry and library synthesis.[10][11]

-

Substitution at the C-Cl Position: The remaining chlorine atom on the pyridazine ring can undergo a second SNAr reaction. This allows for the introduction of a wide variety of nucleophiles (e.g., amines, thiols), enabling the creation of diverse molecular libraries for biological screening.[9][12] For example, reacting it with various substituted anilines can lead to potent kinase inhibitors.

-

Functionalization of the Piperidine Nitrogen: The secondary amine (N-H) of the piperidine ring is nucleophilic and can be readily functionalized through reactions such as N-alkylation, N-acylation, or reductive amination. This site provides an accessible vector to modulate properties like solubility, cell permeability, and target engagement.

Caption: Key reactive sites and synthetic diversification pathways.

Applications in Drug Discovery

The 3-chloro-6-(substituted)pyridazine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology and inflammatory diseases.[6][10] While specific public-domain data on 3-Chloro-6-(4-piperidyloxy)pyridazine itself is limited, its structural motifs are present in numerous patented compounds and research articles.

-

Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyridazine core to interact with the hinge region of the ATP binding pocket. The strategic placement of substituents, enabled by intermediates like this one, is critical for achieving potency and selectivity.[11]

-

Neurological Disorders: Pyridazine derivatives have been explored for their potential in treating neurological disorders by targeting various receptors and enzymes in the central nervous system.[10]

-

Anti-inflammatory Agents: The scaffold has been incorporated into molecules designed as non-opioid analgesics and anti-inflammatory agents, highlighting its versatility.[13]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Toxicity: Specific toxicity data is limited. Treat as a potentially hazardous substance. A Safety Data Sheet (SDS) should be consulted before use.[14]

References

- Affiliations, E. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.

- Dakenchem. (n.d.). The Role of Pyridazine in Pharmaceutical and Agrochemical Industries.

- ResearchGate. (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy.

- Ma, L. et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry.

- ResearchGate. (n.d.). Are pyridazines privileged structures?.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles.

- Journal of the Chemical Society, Perkin Transactions 1. (1976). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. DOI: 10.1039/P19760001988.

- Dakenchem. (n.d.). Optimizing Chemical Synthesis: The Versatility of 3,6-Dichloropyridazine.

- Sherif, M. H. et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science.

- Chem-Impex. (n.d.). 3-Chloro-6-(1-piperidinyl)pyridazine.

- Arslan, H. et al. (2010). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online.

- Benchchem. (n.d.). 3-Chloro-6-iodo-4-methylpyridazine.

- NIH. (n.d.). 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine.

- ResearchGate. (n.d.). Chemical Studies on 3,6-Dichloropyridazine (Part 2).

- NIH. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.

- Chemical-Suppliers. (n.d.). 3-Chloro-6-(4-piperidinyloxy)pyridazine hydrochloride.

- ResearchGate. (n.d.). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine.

- NIH. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.

- HANGZHOU TIANYE CHEMICALS CO., LTD. (n.d.). 3-Chloro-6-(4-piperidyloxy)pyridazine.

- Guidechem. (n.d.). 3-Chloro-6-(piperidin-4-yloxy)-pyridazine hydrochloride, 98+... (CAS No. 1185307-15-6) SDS.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Chloro-6-(4-piperidyloxy)pyridazine, CasNo.1185536-63-3 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 8. nbinno.com [nbinno.com]

- 9. jofamericanscience.org [jofamericanscience.org]

- 10. chemimpex.com [chemimpex.com]

- 11. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

Spectroscopic Characterization of 3-Chloro-6-(4-piperidyloxy)pyridazine: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 3-Chloro-6-(4-piperidyloxy)pyridazine, with its pyridazine core and piperidine moiety, represents a class of heterocyclic compounds of significant interest to medicinal chemists. The interplay of its electron-deficient pyridazine ring and the flexible piperidine system offers a versatile scaffold for therapeutic intervention. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its structural verification and characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and field-proven insights to ensure scientific integrity.

Molecular Structure and Spectroscopic Overview

The structure of 3-Chloro-6-(4-piperidyloxy)pyridazine (C₉H₁₂ClN₃O) dictates a unique spectroscopic fingerprint. The key structural features to be interrogated are the substituted pyridazine ring, the piperidinyloxy linkage, and the saturated piperidine ring. Each spectroscopic technique provides a unique piece of the structural puzzle, and a holistic analysis of the data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for unambiguous characterization.

Caption: Molecular structure of 3-Chloro-6-(4-piperidyloxy)pyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Chloro-6-(4-piperidyloxy)pyridazine, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is paramount for accurate interpretation.

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.[1][2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[3]

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-